Cas no 1258650-05-3 (2-Chlorooxazolo5,4-cpyridine hydrochloride)
2-Chlorooxazolo5,4-cpyridine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Chlorooxazolo[5,4-c]pyridine hydrochloride
- 2-chloro-[1,3]oxazolo[5,4-c]pyridine,hydrochloride
- AC1Q3B9V
- AK100534
- ANW-70150
- CTK8C3480
- KB-230229
- MolPort-016-636-348
- 2-Chlorooxazolo[5,4-c]pyridinehydrochloride
- 2-Chloro[1,3]oxazolo[5,4-c]pyridine--hydrogen chloride (1/1)
- DTXSID40679077
- SCHEMBL21581854
- EN300-70270
- G58982
- 2-Chloro[1,3]oxazolo[5,4-c]pyridine hydrochloride
- AKOS016002787
- Oxazolo[5,4-c]pyridine, 2-chloro-, hydrochloride (1:1)
- MFCD17977040
- A889907
- 1258650-05-3
- 2-chloro-[1,3]oxazolo[5,4-c]pyridine hydrochloride
- 2-chloro-[1,3]oxazolo[5,4-c]pyridine;hydrochloride
- 2-Chlorooxazolo5,4-cpyridine hydrochloride
-
- MDL: MFCD17977040
- Inchi: 1S/C6H3ClN2O.ClH/c7-6-9-4-1-2-8-3-5(4)10-6;/h1-3H;1H
- InChI Key: AACKTPPTLAURIF-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=CN=CC=2O1.Cl
Computed Properties
- Exact Mass: 189.97000
- Monoisotopic Mass: 189.9700681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.92000
- LogP: 2.67820
2-Chlorooxazolo5,4-cpyridine hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chlorooxazolo5,4-cpyridine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C374928-25mg |
2-Chlorooxazolo[5,4-c]pyridine hydrochloride |
1258650-05-3 | 25mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C374928-50mg |
2-Chlorooxazolo[5,4-c]pyridine hydrochloride |
1258650-05-3 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C374928-250mg |
2-Chlorooxazolo[5,4-c]pyridine hydrochloride |
1258650-05-3 | 250mg |
$ 365.00 | 2022-04-01 | ||
| Alichem | A029188389-1g |
2-Chlorooxazolo[5,4-c]pyridine hydrochloride |
1258650-05-3 | 95% | 1g |
$1021.68 | 2023-09-03 | |
| Alichem | A029188389-5g |
2-Chlorooxazolo[5,4-c]pyridine hydrochloride |
1258650-05-3 | 95% | 5g |
$2888.06 | 2023-09-03 | |
| Chemenu | CM175388-1g |
2-Chlorooxazolo[5,4-c]pyridine hydrochloride |
1258650-05-3 | 95% | 1g |
$*** | 2023-04-03 | |
| abcr | AB469919-250 mg |
2-Chloro[1,3]oxazolo[5,4-c]pyridine hydrochloride |
1258650-05-3 | 250MG |
€331.00 | 2022-03-01 | ||
| abcr | AB469919-1 g |
2-Chloro[1,3]oxazolo[5,4-c]pyridine hydrochloride |
1258650-05-3 | 1g |
€721.00 | 2022-03-01 | ||
| Enamine | EN300-70270-0.05g |
2-chloro-[1,3]oxazolo[5,4-c]pyridine hydrochloride |
1258650-05-3 | 95% | 0.05g |
$149.0 | 2023-02-12 | |
| Enamine | EN300-70270-0.1g |
2-chloro-[1,3]oxazolo[5,4-c]pyridine hydrochloride |
1258650-05-3 | 95% | 0.1g |
$221.0 | 2023-02-12 |
2-Chlorooxazolo5,4-cpyridine hydrochloride Suppliers
2-Chlorooxazolo5,4-cpyridine hydrochloride Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2-Chlorooxazolo5,4-cpyridine hydrochloride
Comprehensive Overview of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride (CAS No. 1258650-05-3)
2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS No. 1258650-05-3) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. As a chlorinated oxazolopyridine derivative, it serves as a key intermediate in synthesizing bioactive molecules targeting enzyme modulation and receptor interactions. Its molecular framework combines a pyridine core with an oxazole ring, offering versatile reactivity for medicinal chemistry applications.
Recent studies highlight the compound’s potential in drug discovery, particularly for neurological and metabolic disorders. Researchers are exploring its role in designing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, aligning with trends in personalized medicine. The hydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo assays. Analytical techniques like HPLC and LC-MS confirm its high purity (>98%), meeting stringent standards for preclinical development.
From an industrial perspective, CAS 1258650-05-3 is synthesized via optimized routes involving Pd-catalyzed cross-coupling and cyclization reactions. Scalability and cost-efficiency are critical, given rising demand for small-molecule APIs. Environmental considerations drive innovations in green chemistry protocols, reducing hazardous byproducts during production. Regulatory compliance (e.g., REACH, ICH guidelines) ensures safe handling and storage, though it remains non-classified as a hazardous substance.
Market analysts note growing interest in 2-Chlorooxazolo[5,4-c]pyridine hydrochloride from contract research organizations (CROs) and academic labs. Its applications extend to proteomics and chemical biology, where it aids in probing protein-ligand interactions. FAQs from scientific communities often focus on its stability under physiological conditions and compatibility with click chemistry—topics addressed in recent peer-reviewed journals.
In summary, 1258650-05-3 exemplifies the convergence of structural innovation and therapeutic potential. As AI-driven molecular docking accelerates hit identification, this compound’s relevance in high-throughput screening is poised to expand. Future directions may explore its utility in antibiotic adjuvants or photodynamic therapy, reflecting broader shifts toward multifunctional drug design.
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